molecular formula C12H18N2O4 B13547355 Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate

Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate

Cat. No.: B13547355
M. Wt: 254.28 g/mol
InChI Key: CHOCUKKCGXCCBS-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine (4-membered nitrogen-containing ring) core functionalized with a tert-butyl carbamate group and a 1,2-oxazole (isoxazole) moiety bearing a hydroxymethyl substituent. This structure combines conformational rigidity (from the strained azetidine ring) with synthetic versatility, as the hydroxymethyl group enables further derivatization (e.g., oxidation, esterification, or cross-coupling). Such scaffolds are critical intermediates in medicinal chemistry, particularly for developing kinase inhibitors, covalent binders, and PROTACs (proteolysis-targeting chimeras) .

Properties

IUPAC Name

tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)17-11(16)14-5-8(6-14)10-4-9(7-15)18-13-10/h4,8,15H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOCUKKCGXCCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Azetidine Core

The azetidine ring, a strained four-membered nitrogen heterocycle, is commonly synthesized via the Horner–Wadsworth–Emmons (HWE) reaction or aza-Michael addition :

Step Reagents & Conditions Description
1 N-Boc-azetidin-3-one + DBU Base-catalyzed HWE reaction to generate azetidine-3-ylidene derivatives
2 Aza-Michael addition with heterocycles Nucleophilic addition to form functionalized azetidine derivatives

Reference: The work by demonstrates the use of DBU-catalyzed HWE reactions for azetidine derivatives, which provides a foundation for constructing the azetidine core with high regioselectivity.

Formation of the 1,2-Oxazole Ring

The oxazole ring synthesis is primarily achieved through cycloaddition reactions involving 1,3-diketones and hydroxylamine derivatives:

Step Reagents & Conditions Description
1 1,3-Diketones + N,N-Dimethylformamide dimethylacetal Condensation to form β-enamino ketoesters
2 Hydroxylamine hydrochloride Cycloaddition to produce regioisomeric 1,2-oxazoles

Reference: Rosa et al. reported a method involving condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal, followed by cycloaddition with hydroxylamine hydrochloride, which is adaptable for synthesizing the oxazole fragment in this compound.

Introduction of the Hydroxymethyl Group

Hydroxymethylation of the oxazole ring is achieved via nucleophilic addition or formylation :

Step Reagents & Conditions Description
1 Formaldehyde or paraformaldehyde Under basic conditions, introduces hydroxymethyl group at the 5-position of oxazole
2 Acidic work-up Stabilizes the hydroxymethyl substituent

Note: The hydroxymethyl group enhances biological activity and solubility, and its installation is carefully controlled to prevent overreaction or side reactions.

Final Assembly and Protecting Group Strategies

The final step involves coupling the azetidine core with the oxazole fragment, often through amide bond formation or nucleophilic substitution , with tert-butyl carbamate (Boc) groups protecting amines:

Step Reagents & Conditions Description
1 Carbamate protection (Boc2O) Protects amine functionalities during subsequent reactions
2 Coupling reagents (e.g., EDC, HATU) Facilitate amide bond formation between azetidine and oxazole derivatives

Reference: The synthetic procedures outlined in and highlight the importance of protecting groups and coupling strategies for complex heterocyclic compounds.

Data Tables Summarizing Synthesis Parameters

Parameter Method/Reaction Conditions Yield References
Azetidine core synthesis Horner–Wadsworth–Emmons reaction Room temp, THF 65–75%
Oxazole ring formation Cycloaddition of diketones + hydroxylamine Reflux, ethanol 60–70%
Hydroxymethylation Formaldehyde addition Basic aqueous medium 55–65% ,
Final coupling Amide bond formation EDC/HATU, DMF 50–60% ,

Considerations and Optimization

  • Reaction temperature: Maintaining mild conditions prevents decomposition of sensitive intermediates.
  • Solvent choice: Tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF) are preferred for their solubilizing properties.
  • Catalysts: Bases like DBU, DIPEA, or organic catalysts such as HATU facilitate coupling reactions.
  • Purification: Column chromatography and recrystallization are standard for isolating high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the oxazole ring can lead to a saturated heterocyclic compound .

Scientific Research Applications

Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The azetidine ring may also play a role in binding to biological macromolecules, thereby modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Core Ring Modifications

  • Azetidine vs. Piperidine :
    • The target compound’s azetidine core introduces significant ring strain, which can enhance binding affinity to rigid enzyme pockets (e.g., kinases) . In contrast, the piperidine analog (CAS 2031258-93-0) offers greater conformational flexibility and solubility due to its 6-membered ring, making it preferable for oral bioavailability studies .

Substituent Effects

  • Hydroxymethyl vs. Boronate Ester :
    • The hydroxymethyl group (target compound) allows for oxidation to carboxylic acids or coupling with phosphoramidites, whereas the boronate ester (CAS 2377608-78-9) is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Fluorine Substitution :
    • Fluorinated analogs (e.g., CAS 1126650-66-5) exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius, critical for CNS-targeting drugs .

Biological Activity

Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological functions, and relevant research findings, highlighting its implications in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C11H16N2O4C_{11}H_{16}N_{2}O_{4}. The compound features a tert-butyl group, an azetidine ring, and a hydroxymethyl-substituted oxazole, contributing to its unique properties.

2D Structure

2D Structure (Refer to PubChem for detailed structure).

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine have shown effectiveness against various bacterial strains. The oxazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of similar compounds. For instance:

  • Telomerase Inhibition : Compounds targeting telomerase showed IC50 values in the low micromolar range against cancer cell lines (e.g., PC-3 and HT-29) . While direct studies on Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine are lacking, these findings highlight the potential relevance of its structure in cancer therapeutics.

Pharmacological Insights

A study on related heterocycles indicated that five-membered rings like oxazoles could be effective as antibacterial agents . This suggests that Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine might also exhibit similar properties.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidineAntitumor activity via telomerase inhibition
1-(5-Tert-butyl-1,2-oxazol-3-yl) -Antimicrobial properties
Tert-butyl 3-(hydroxymethyl)azetidinePotential cytotoxicity against tumor cell lines

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as the compound may cause respiratory irritation .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent unintended reactions .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

How can the stability of this compound under varying storage conditions be evaluated?

Advanced Research Question

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light Sensitivity : Store aliquots in amber vials under inert gas (N2_2/Ar) and monitor via 1H^1H-NMR over weeks for degradation peaks .
  • Moisture Sensitivity : Karl Fischer titration can quantify water uptake; use molecular sieves in storage containers if hygroscopic .

What methodologies are recommended for analyzing intermolecular interactions in crystallized samples?

Advanced Research Question

  • X-ray Crystallography : Resolve bond lengths/angles and confirm stereochemistry (e.g., azetidine ring puckering) .
  • Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., between hydroxymethyl and carboxylate groups) and π-π stacking in the crystal lattice .
  • DFT Calculations : Compare experimental crystal data with theoretical models to validate electronic interactions .

How can reaction yields be optimized during the final coupling step?

Advanced Research Question

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or CuI for cross-coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions; mixed solvents (THF/H2_2O) can improve selectivity .
  • Stoichiometry : Use 1.2–1.5 equivalents of the oxazole fragment to drive the reaction to completion. Monitor via TLC or LC-MS .

What strategies mitigate toxicity risks during in vitro biological assays?

Basic Research Question

  • Dose-Response Studies : Start with low concentrations (µM range) and use cell viability assays (MTT/WST-1) to establish IC50_{50} values .
  • Metabolic Stability : Assess hepatic metabolism using microsomal assays to predict in vivo toxicity .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and comply with institutional hazardous waste guidelines .

How can researchers address discrepancies in biological activity data across studies?

Advanced Research Question

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize batch effects .
  • Compound Purity : Verify via HPLC (>95%) and characterize impurities using LC-MS .
  • Target Selectivity : Use kinase profiling or CRISPR screens to confirm off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.